molecular formula C16H19ClN2O4S2 B4018525 N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide CAS No. 519170-14-0

N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide

Cat. No.: B4018525
CAS No.: 519170-14-0
M. Wt: 402.9 g/mol
InChI Key: YGSZRMQHSJVEJJ-UHFFFAOYSA-N
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Description

N-[4-(tert-Butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide core substituted with a tert-butylsulfamoyl group at the para position of the phenyl ring. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, β-catenin) and antitumor properties .

Properties

IUPAC Name

N-tert-butyl-4-[(4-chlorophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4S2/c1-16(2,3)19-25(22,23)15-10-6-13(7-11-15)18-24(20,21)14-8-4-12(17)5-9-14/h4-11,18-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSZRMQHSJVEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137398
Record name Benzenesulfonamide, 4-chloro-N-[4-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519170-14-0
Record name Benzenesulfonamide, 4-chloro-N-[4-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519170-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-chloro-N-[4-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(tert-butylsulfamoyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The phenyl rings can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different sulfone or sulfoxide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide belongs to a class of compounds known as sulfonamides, which have been extensively studied for their therapeutic properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research has shown that sulfonamide derivatives can act as inhibitors of viral proteases, particularly those associated with HIV. For example, compounds similar to this compound have been identified as effective inhibitors of HIV-1 and HIV-2 proteases, thus demonstrating potential as antiviral agents .

Table 1: Antiviral Activity of Sulfonamide Derivatives

Compound NameTarget VirusInhibition TypeReference
This compoundHIV-1/HIV-2Protease Inhibitor
Other Sulfonamide DerivativesVarious VirusesProtease Inhibitors

Cancer Treatment

Sulfonamides have also been investigated for their anti-cancer properties. Some derivatives exhibit cytotoxic effects on cancer cells by inhibiting specific enzymes involved in tumor growth and proliferation. The sulfonamide functional group may enhance the selectivity and potency of these compounds against cancer cells .

Mechanistic Studies and Case Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in therapy.

Case Study: HIV Protease Inhibition

A notable case study involved testing various sulfonamide derivatives, including this compound, against HIV proteases in vitro. The results indicated that these compounds could significantly reduce viral load by inhibiting protease activity, showcasing their potential as therapeutic agents against HIV infections .

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The tert-butylsulfamoyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and properties between N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide and its analogs:

Compound Substituent(s) Molecular Weight Key Properties
This compound tert-Butylsulfamoyl, 4-Cl ~425 g/mol High lipophilicity, potential metabolic stability
N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide Imidazole, 4-Cl ~377 g/mol Enhanced antitumor activity (IC₅₀ = 0.12 μM), improved metabolic stability
N-{4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide 3-Chloro-2-methylphenylsulfamoyl, 4-OCH₃ ~464 g/mol Increased solubility due to methoxy group; moderate β-catenin inhibition
N-(4-Methoxyphenyl)benzenesulfonamide 4-OCH₃, unsubstituted sulfonamide ~277 g/mol Lower molecular weight, limited bioactivity reported
N-(4-Chlorophenyl)-4-[(2-chlorophenyl)methyl-methylsulfonyl-amino]benzamide Benzamide core, dual chloro substituents ~462 g/mol Altered target specificity (kinase inhibition vs. sulfonamide targets)

Structural and Conformational Insights

  • Crystal Packing : X-ray studies of related sulfonamides (e.g., N-(4-methylbenzoyl)-4-chlorobenzenesulfonamide) reveal that the N–H bond adopts an anti-conformation relative to the C=O group, stabilizing intermolecular hydrogen bonds . The tert-butyl group’s steric bulk may disrupt this packing, altering solubility and crystallization behavior.
  • Electronic Effects : The 4-chloro substituent increases electrophilicity at the sulfonamide sulfur, enhancing interactions with catalytic zinc ions in enzymes like carbonic anhydrase. Methoxy or methyl groups (e.g., ) reduce this effect .

Biological Activity

N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been studied for various pharmacological effects, including its influence on cardiovascular function and potential therapeutic applications. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and pharmacokinetic data.

Chemical Structure and Properties

The compound this compound features a sulfonamide functional group attached to a chlorobenzene moiety. Its chemical formula is C13H16ClN2O3S, and it possesses distinct properties that influence its biological activity.

PropertyValue
Molecular FormulaC13H16ClN2O3S
Molecular Weight303.79 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Cardiovascular Effects

Research indicates that sulfonamide derivatives can affect cardiovascular parameters. A study focusing on the compound 4-(2-aminoethyl)benzene sulfonamide showed that it could alter perfusion pressure and coronary resistance through calcium channel inhibition . This suggests that this compound may have similar effects due to structural similarities.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its biological activity. Theoretical evaluations using software like SwissADME have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 2: Pharmacokinetic Parameters

ParameterValue
Caco-2 Permeability-5.473 (low permeability)
Human Intestinal Absorption0.032 (low absorption)
Plasma Protein Binding (PPB)27.41% (low binding)
Volume Distribution (VD)1.887 ml/min
Half-life (T1/2)0.257 hours

These parameters indicate that the compound has low intestinal absorption but optimal volume distribution, suggesting a potential for systemic effects despite low oral bioavailability.

Toxicity Studies

Toxicity assessments of sulfonamide derivatives have revealed that they can produce adverse effects in biological systems. Theoretical models have been employed to predict the toxicity of this compound, highlighting the need for empirical studies to validate these predictions .

Study on Sulfonamide Derivatives

A comprehensive analysis of various sulfonamide derivatives demonstrated their potential as therapeutic agents in controlling inflammatory responses. For instance, certain derivatives have shown efficacy in reducing interleukin-1 activity, which is critical in inflammatory pathways . The implications for this compound could be significant if similar mechanisms are confirmed.

Clinical Implications

Clinical studies involving related compounds suggest that modifications in the sulfonamide structure can lead to enhanced therapeutic profiles. For example, derivatives with increased lipophilicity have been associated with improved bioavailability and efficacy in treating conditions like hypertension and inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide
Reactant of Route 2
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N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide

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